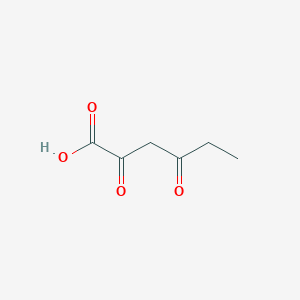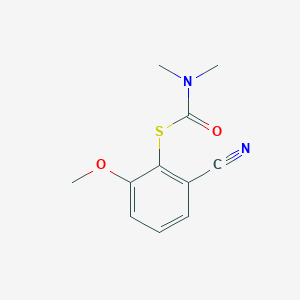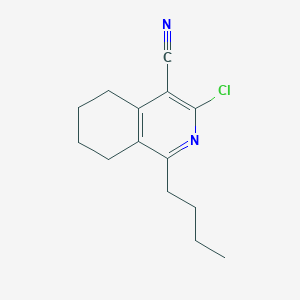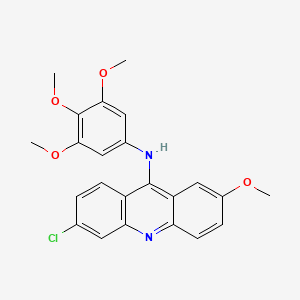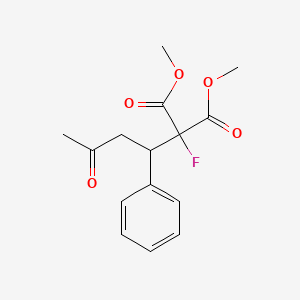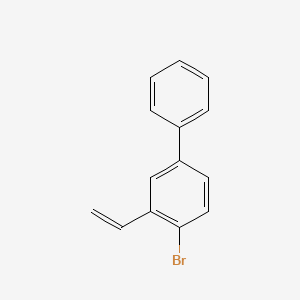
4-Bromo-3-vinyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11Br It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom at the 4-position and a vinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-vinylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the vinylation of 4-bromobiphenyl using a palladium-catalyzed Heck reaction with vinyl halides .
Industrial Production Methods: Industrial production of 4-Bromo-3-vinyl-1,1’-biphenyl typically involves large-scale bromination and vinylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield derivatives like 4-amino-3-vinyl-1,1’-biphenyl.
- Oxidation reactions can produce 4-bromo-3-formyl-1,1’-biphenyl.
- Reduction reactions can result in 4-bromo-3-ethyl-1,1’-biphenyl.
Scientific Research Applications
4-Bromo-3-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and radical-mediated processes .
Comparison with Similar Compounds
4-Bromobiphenyl: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Bromo-4’-chlorobiphenyl: Contains an additional chlorine atom, altering its chemical properties and reactivity.
4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group, making it more polar and reactive in hydrogen bonding interactions.
Properties
Molecular Formula |
C14H11Br |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |
InChI Key |
NJRHGRTUVVVHCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


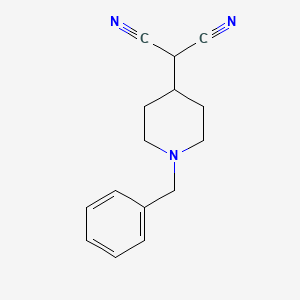
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)

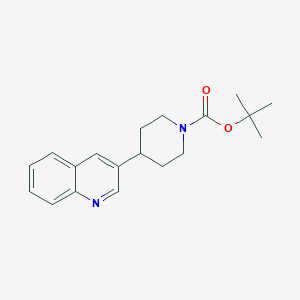
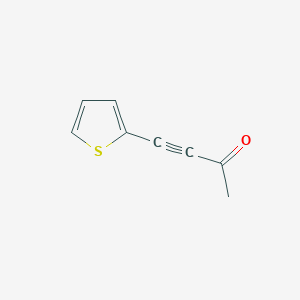
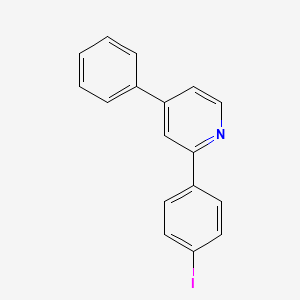
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
